Cas no 28978-07-6 (7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)-)

7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)- structure
28978-07-6 structure
Nome del prodotto:7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)-
Numero CAS:28978-07-6
MF:C9H13NO4
MW:199.203822851181
CID:268999
PubChem ID:11769495

7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)-
    • (2S)-2-amino-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid
    • 3-[(1r,2r,6r)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-l-alanine
    • AC1L2IET
    • AC1Q5QJB
    • Anticapsin
    • AR-1F0373
    • CTK4G2515
    • NSC177854
    • C20941
    • 7-OXABICYCLO(4.1.0)HEPTANE-2-PROPANOIC ACID, .ALPHA.-AMINO-5-OXO-, (.ALPHA.S,1R,2S,6R)-
    • UNII-75PQ0DZ8R2
    • (2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid
    • 28978-07-6
    • 75PQ0DZ8R2
    • (2S)-2-amino-3-[(1R, 2S, 6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid
    • NSC-177854
    • CHEBI:85005
    • Q27158272
    • 7-Oxabicyclo(4.1.0)heptane-2-propanoic acid, alpha-amino-5-oxo-, (1R-(1alpha,2beta(S*),6alpha))-
    • 7-Oxabicyclo[4.1.0]heptane-2-propanoic acid, alpha-amino-5-oxo-, (alphaS,1R,2S,6R)-
    • NSC 177854
    • DTXSID801318391
    • 3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine
    • 7-Oxabicyclo[4.1.0]heptane-2-propanoic acid, [1R-[1.alpha.,2.alpha.(S*),6.alpha.]]-
    • 7-Oxabicyclo[4.1.0]heptane-2-propanoic acid, (1R-(1.alpha.,2.alpha.(S*),6.alpha.))-
    • KHVZXXWDPSCGEK-ROHCDXGRSA-N
    • AKOS006327913
    • Inchi: InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5+,7-,8+/m1/s1
    • Chiave InChI: KHVZXXWDPSCGEK-ROHCDXGRSA-N
    • Sorrisi: OC([C@H](C[C@H]1CCC(=O)[C@@H]2O[C@H]12)N)=O

Proprietà calcolate

  • Massa esatta: 199.08449
  • Massa monoisotopica: 199.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 278
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 92.9A^2
  • XLogP3: -3.1

Proprietà sperimentali

  • Densità: 1.368
  • Punto di ebollizione: 415.9°C at 760 mmHg
  • Punto di infiammabilità: 205.3°C
  • Indice di rifrazione: 1.551
  • PSA: 92.92
  • LogP: 0.23520

7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM573540-100mg
7-Oxabicyclo[4.1.0]heptane-2-propanoic acid,α-amino-5-oxo-,(αS,1R,2S,6R)-
28978-07-6 95%+
100mg
$4900 2023-03-07
Chemenu
CM573540-1g
7-Oxabicyclo[4.1.0]heptane-2-propanoic acid,α-amino-5-oxo-,(αS,1R,2S,6R)-
28978-07-6 95%+
1g
$13720 2023-03-07
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd